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Compound of Interest

Compound Name: Lariciresinol acetate

Cat. No.: B031833

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Lariciresinol acetate, a lignan of significant interest in phytochemical and pharmacological
research. Due to the limited availability of directly published, comprehensive experimental
spectra for Lariciresinol acetate in the public domain, this document synthesizes expected
spectroscopic characteristics based on the known structure and data from closely related
compounds. It also outlines detailed experimental protocols for acquiring such data.

Chemical Structure and Properties

Lariciresinol acetate is the acetylated derivative of Lariciresinol. Its chemical structure
features a tetrahydrofuran ring with two substituted phenyl groups, characteristic of the furanoid
class of lignans.

o Chemical Name: [(2S,3R,4R)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-
methoxyphenyl)methyl]loxolan-3-yljmethyl acetate

e CAS Number: 79114-77-5
e Molecular Formula: C22H2607

e Molecular Weight: 402.44 g/mol
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The presence of an acetate group in place of a primary alcohol distinguishes it from its parent

compound, Lariciresinol, leading to altered polarity and potentially different biological activity.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for Lariciresinol acetate.

This data is inferred from the analysis of its functional groups and comparison with the known

data of Lariciresinol and other lignan acetates.

Table 1: Predicted *H NMR Spectroscopic Data for Lariciresinol Acetate (in CDCIs)

Chemical Shift (6,

Coupling Constant

Multiplicity Assignment
ppm) (J, Hz)
~6.7-7.0 m Aromatic protons
~5.5-5.7 s Phenolic -OH
~4.7-4.9 d ~6-8 H-2
~4.1-43 m H-9'a, H-9'b (CH20AC)
~3.8-4.0 m H-9a, H-9b

Methoxy protons (2x

~3.85 S OCHS) P (
~2.5-2.8 m H-7', H-8'
~2.3-25 m H-7, H-8
205 s Acetate methyl

protons (CHsCO)

Table 2: Predicted 3C NMR Spectroscopic Data for Lariciresinol Acetate (in CDCls)
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Chemical Shift (6, ppm)

Carbon Assignment

~171.0 Acetate carbonyl (C=0)

~ 146-148 C-3, C-4', C-3", C-4" (Aromatic C-O)
~132-134 C-1', C-1" (Aromatic C-C)
~120-122 C-6', C-6" (Aromatic C-H)
~114-116 C-5', C-5" (Aromatic C-H)
~108-110 C-2', C-2" (Aromatic C-H)

~ 82-84 C-2

~72-74 C-9

~ 64-66 C-9' (CH20ACc)

~56.0 Methoxy carbons (2x OCHs)
~ 50-52 C-8

~42-44 c-8'

~ 32-34 C-7

~21.0 Acetate methyl (CHs)

Table 3: Predicted Infrared (IR) Spectroscopic Data for Lariciresinol Acetate

Wavenumber (cm—?)

Vibration Type

Functional Group

3500-3200 (broad) O-H stretch Phenolic hydroxyl

3010-2850 C-H stretch Aromatic and Aliphatic C-H

~ 1735 C=0 stretch Ester (acetate)

~ 1600, ~1510, ~1450 C=C stretch Aromatic ring

~ 1240 C-O stretch Ester (acetate)

~ 1150, ~1030 C-O stretch Aryl ether and tetrahydrofuran
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Table 4: Predicted Mass Spectrometry (MS) Data for Lariciresinol Acetate

m/z Interpretation

402.16 [M]* (Molecular lon)

342.14 [M - CHsCOOH]* (Loss of acetic acid)

311.12 [M - CH3COOH - OCHs]*

151.07 Fragment corresponding to the guaiacyl moiety

Fragment from cleavage of the tetrahydrofuran
137.06 _
ring

Note: The fragmentation pattern of the parent compound, lariciresinol, often shows a
characteristic loss of 30 Da (CH20)[1]. A similar fragmentation may be observed for the acetate
derivative.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the
spectroscopic data for Lariciresinol acetate.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of purified Lariciresinol acetate in
0.5-0.7 mL of deuterated chloroform (CDCIs). Tetramethylsilane (TMS) is typically used as an
internal standard (6 0.00 ppm).

* 'H NMR Spectroscopy:
o Instrument: A 400 MHz or higher field NMR spectrometer.
o Parameters:
» Pulse sequence: Standard single-pulse sequence.

» Acquisition time: 2-3 seconds.
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» Relaxation delay: 1-2 seconds.
= Number of scans: 16-64, depending on sample concentration.

» Spectral width: 0-12 ppm.

e 13C NMR Spectroscopy:
o Instrument: A 100 MHz or higher NMR spectrometer.

o Parameters:

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Acquisition time: 1-2 seconds.

Relaxation delay: 2-5 seconds.

Number of scans: 1024-4096, due to the low natural abundance of 13C.

Spectral width: 0-200 ppm.

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired Free Induction Decay (FID) signals. Chemical shifts are referenced to the

residual solvent peak or TMS.
3.2 Infrared (IR) Spectroscopy
e Sample Preparation:

o KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with approximately 100-
200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and
press it into a transparent pellet using a hydraulic press.

o Thin Film Method: Dissolve the sample in a volatile solvent (e.g., chloroform), cast a thin
film onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

¢ Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
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o Data Acquisition:

(¢]

Collect a background spectrum of the empty sample compartment or the KBr pellet holder.

[¢]

Place the sample in the beam path and collect the sample spectrum.

[¢]

The spectrum is typically recorded over a range of 4000-400 cm~1.

[e]

The final spectrum is presented as percent transmittance or absorbance versus
wavenumber (cm™1).

3.3 Mass Spectrometry (MS)

e Gas Chromatography-Mass Spectrometry (GC-MS):

o Sample Preparation: Derivatization (e.qg., silylation) may be necessary to increase the
volatility of the analyte. Dissolve the derivatized sample in a suitable solvent like hexane or
ethyl acetate.

o GC Conditions:

Column: A non-polar capillary column (e.g., DB-5ms).

= Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.

= Injector Temperature: 250-280 °C.

» Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), hold for a few
minutes, then ramp up to a higher temperature (e.g., 300-320 °C) at a rate of 10-15
°C/min.

o MS Conditions:

= |onization Mode: Electron lonization (El) at 70 eV.

» Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

= Scan Range: m/z 40-500.
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e Liquid Chromatography-Mass Spectrometry (LC-MS):
o Sample Preparation: Dissolve the sample in the mobile phase.
o LC Conditions:
= Column: A reverse-phase C18 column.

= Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile or
methanol.

» Flow Rate: 0.2-0.5 mL/min.
o MS Conditions:
» |onization Mode: Electrospray lonization (ESI) in positive or negative ion mode.
» Mass Analyzer: Quadrupole, TOF, or lon Trap.
= Scan Range: m/z 100-1000.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the
biosynthetic pathway of Lariciresinol acetate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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